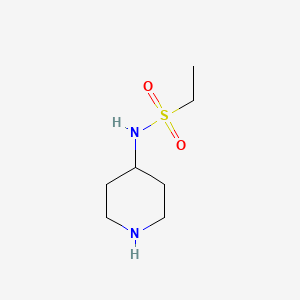

N-(Piperidin-4-yl)ethane-1-sulfonamide

Description

N-(Piperidin-4-yl)ethane-1-sulfonamide is a piperidine derivative featuring an ethanesulfonamide group at the 4-position of the piperidine ring. The compound is commercially available as a hydrochloride salt (CAS: 68996-28-1) with a purity of 95% . Piperidine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks for drug discovery. This compound is primarily employed as a research chemical or intermediate in organic synthesis.

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-piperidin-4-ylethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3 |

InChI Key |

UXYJYTYMDZTSNI-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethanesulfonyl chloride under basic conditions. The reaction proceeds as follows:

Step 1: Piperidine is dissolved in a suitable solvent, such as dichloromethane.

Step 2: Ethanesulfonyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

Step 3: The reaction mixture is stirred for several hours at room temperature.

Step 4: The product is isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(Piperidin-4-yl)ethane-1-sulfonamide is a chemical compound with a sulfonamide functional group attached to a piperidine ring. It has a molecular weight of 192.28 g/mol. The compound has potential applications in medicinal chemistry and organic synthesis because its structural properties facilitate interactions with various biological targets.

Scientific Research Applications

This compound is a valuable compound in both academic research and industrial applications due to its multifunctional nature.

Enzyme Inhibition this compound exhibits biological activity as an enzyme inhibitor. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. It is a valuable compound in pharmacological studies aimed at understanding enzyme functions and developing therapeutic agents.

Potential Therapeutic Uses Research suggests that compounds with similar structures may possess antibacterial and anticancer activities, which positions this compound as a candidate for further biological evaluation. Interaction studies involving this compound focus on its binding affinity and selectivity towards biological targets. These studies often utilize techniques such as molecular docking and enzyme assays to evaluate how effectively the compound interacts with specific enzymes or receptors. The results from these studies contribute to understanding the compound's mechanism of action and its potential therapeutic uses.

Synthesis The synthesis of this compound typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are controlled to ensure the formation of the desired sulfonamide bond, followed by purification techniques like recrystallization or chromatography to isolate the product. In industrial settings, automated reactors may be employed for large-scale production, ensuring high yield and purity.

Versatility in Synthetic Chemistry this compound's reactions highlight the compound's versatility in synthetic chemistry, enabling the formation of diverse derivatives for further research and application. Its ability to undergo multiple types of chemical reactions makes it a key building block in synthesizing complex molecules.

Structural Features and Biological Activity Several compounds share structural features with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Diethyl-N'-(1-piperidinyl)ethane-1-sulfonamide | Contains a piperidine ring; diethyl substitution | Potential enzyme inhibition |

| N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride | Aminoethyl substitution on piperidine | Anticancer properties |

| Sulfanilamide | Classic sulfonamide structure | Antibacterial activity |

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table highlights key differences between N-(Piperidin-4-yl)ethane-1-sulfonamide and selected analogs:

Key Observations:

- Substituent Effects : The pyrazine-substituted analog (CAS: 1396849-19-6) introduces aromaticity and a nitrogen-rich heterocycle, which may enhance π-π stacking interactions in receptor binding compared to the unsubstituted target compound .

- Pharmacological Implications : Fluorinated analogs listed in legislative documents (e.g., ) are structurally complex and often associated with opioid receptor activity, suggesting that this compound’s simpler structure may lack the steric bulk required for high-affinity binding to such targets .

Biological Activity

N-(Piperidin-4-yl)ethane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a piperidine ring, with a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 192.28 g/mol. The sulfonamide moiety is crucial for its biological interactions, enabling the formation of hydrogen bonds with active sites of enzymes, thereby inhibiting their activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The sulfonamide group interacts with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. This characteristic makes it valuable in pharmacological studies aimed at understanding enzyme functions and developing therapeutic agents.

- Binding Affinity : Studies utilizing molecular docking and enzyme assays have shown that this compound has significant binding affinity towards various biological targets, which is essential for its potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Diethyl-N'-(1-piperidinyl)ethane-1-sulfonamide | Contains a piperidine ring; diethyl substitution | Potential enzyme inhibition |

| N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride | Aminoethyl substitution on piperidine | Anticancer properties |

| Sulfanilamide | Classic sulfonamide structure | Antibacterial activity |

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound and its derivatives:

- Enzyme Inhibition Assays : Various assays have been conducted to determine the IC50 values for enzyme inhibition. These studies typically involve screening against known enzyme targets to assess the potency and selectivity of the compound .

- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions between this compound and target proteins. These studies provide insights into the potential efficacy of the compound as a therapeutic agent .

- Antiproliferative Activity : In vitro studies have indicated that related piperidine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties worth investigating further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.